Piezo1 Inhibition Potency: GsMTx4 TFA vs. TRPC6 Selectivity Ratio
GsMTx4 TFA demonstrates approximately 20-fold higher inhibitory potency for Piezo1 (pIC50 = 5.4, equivalent to ~4 μM) compared to TRPC6 channels (IC50 = 80 μM) [1]. This selectivity ratio is a critical differentiating feature for studies requiring Piezo1-preferential inhibition over broader TRP channel blockade [2].
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Piezo1 pIC50 = 5.4 (IC50 ~4 μM); TRPC6 IC50 = 80 μM |
| Comparator Or Baseline | Piezo1 vs. TRPC6 within same compound |
| Quantified Difference | ~20-fold selectivity for Piezo1 over TRPC6 |
| Conditions | IUPHAR/BPS Guide to Pharmacology database; whole-cell patch clamp electrophysiology |
Why This Matters
This 20-fold selectivity window enables researchers to prioritize Piezo1-mediated mechanotransduction studies with reduced confounding TRPC6 inhibition, unlike pan-TRP inhibitors.
- [1] IUPHAR/BPS Guide to Pharmacology. GsMTx-4 Ligand Page: Piezo1 pIC50 5.4. Accessed 2025. View Source
- [2] Alomone Labs. GsMTx-4 Product Datasheet: TRPC6 IC50 = 80 μM. STG-100. View Source
